molecular formula C14H25NO11 B1170846 4Chloro3TrifluoromethoxyphenylboornicAcid CAS No. 176976-42-2

4Chloro3TrifluoromethoxyphenylboornicAcid

Cat. No. B1170846
CAS RN: 176976-42-2
InChI Key:
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Description

4Chloro3TrifluoromethoxyphenylboornicAcid, commonly known as CF3B or 4-CTF-B, is a boronic acid derivative that has been extensively studied in recent years due to its potential applications in organic synthesis and medicinal chemistry. This compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Mechanism of Action

The mechanism of action of CF3B is not well understood, but it is believed to act as a boronic acid inhibitor of enzymes involved in various biochemical pathways. CF3B has been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and histone deacetylases, which are involved in gene expression regulation. CF3B has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
CF3B has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In cancer cells, CF3B has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation models, CF3B has been shown to reduce inflammation and oxidative stress. In diabetic models, CF3B has been shown to reduce blood glucose levels, improve insulin sensitivity, and prevent diabetic complications.

Advantages and Limitations for Lab Experiments

CF3B has several advantages for lab experiments, including its stability, solubility, and versatility in organic synthesis. CF3B is stable under a wide range of conditions and can be easily handled and stored. CF3B is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis. However, CF3B has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of CF3B. One direction is the investigation of the structure-activity relationship of CF3B and its derivatives for the development of more potent and selective inhibitors of enzymes involved in various biochemical pathways. Another direction is the exploration of the potential applications of CF3B in materials science, such as the synthesis of boron-containing materials with unique properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CF3B in vivo is necessary for the development of CF3B as a potential drug candidate for the treatment of cancer, diabetes, and other diseases.
Conclusion
In conclusion, CF3B is a boronic acid derivative that has been extensively studied in recent years due to its potential applications in organic synthesis and medicinal chemistry. CF3B has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. CF3B has several advantages for lab experiments, including its stability, solubility, and versatility in organic synthesis. There are several future directions for the study of CF3B, including the investigation of the structure-activity relationship, exploration of potential applications in materials science, and investigation of the pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

CF3B can be synthesized using a variety of methods, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed borylation, and copper-catalyzed borylation. The most common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. CF3B can be synthesized by reacting 4-chloro-3-trifluoromethoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.

Scientific Research Applications

CF3B has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, CF3B can be used as a building block for the synthesis of complex molecules. In medicinal chemistry, CF3B has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, CF3B has been used as a precursor for the synthesis of boron-containing materials such as boron nitride and boron carbide.

properties

CAS RN

176976-42-2

Product Name

4Chloro3TrifluoromethoxyphenylboornicAcid

Molecular Formula

C14H25NO11

Molecular Weight

0

Origin of Product

United States

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